molecular formula C10H6BrNO3 B1409734 Methyl 5-bromo-2-cyano-3-formylbenzoate CAS No. 1805407-46-8

Methyl 5-bromo-2-cyano-3-formylbenzoate

Cat. No. B1409734
CAS RN: 1805407-46-8
M. Wt: 268.06 g/mol
InChI Key: MSYIFQKDQCQPTR-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2-cyano-3-formylbenzoate” is likely a complex organic compound containing a benzoate group (a benzene ring with a carboxylate group), a bromine atom, a cyano group (-CN), and a formyl group (-CHO). The “methyl” prefix indicates the presence of a methyl group (-CH3) attached to the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromine, cyano, formyl, and methyl groups in the correct positions on the benzene ring. This could potentially be achieved through various organic reactions such as bromination, cyanation, formylation, and methylation .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzene ring at its core, with the various groups (bromo, cyano, formyl, and methyl) attached at the 5th, 2nd, 3rd, and 1st positions, respectively .


Chemical Reactions Analysis

As an organic compound, “Methyl 5-bromo-2-cyano-3-formylbenzoate” would be expected to undergo various chemical reactions characteristic of its functional groups. For example, the bromine atom might make it susceptible to reactions such as nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar cyano and formyl groups might increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the toxicity of its functional groups. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on improving its efficacy and reducing any side effects .

properties

IUPAC Name

methyl 5-bromo-2-cyano-3-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c1-15-10(14)8-3-7(11)2-6(5-13)9(8)4-12/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYIFQKDQCQPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1C#N)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-cyano-3-formylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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